beta-D-Glucurono-gamma-lactone
Overview
Description
Beta-D-Glucurono-gamma-lactone: is a naturally occurring compound derived from glucose. It is a white, odorless solid that is soluble in both hot and cold water. This compound can exist in a monocyclic aldehyde form or in a bicyclic hemiacetal form. It is commonly found in various plant gums and is a significant component in the metabolism of carbohydrates in the human body .
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-D-Glucurono-gamma-lactone is typically synthesized through the aerobic oxidation of glucose in the presence of the enzyme glucose oxidase. This process involves the conversion of glucose to gluconic acid, which then cyclizes to form the lactone .
Industrial Production Methods: In industrial settings, the production of this compound involves the fermentation of glucose using specific strains of bacteria or fungi that produce glucose oxidase. The resulting gluconic acid is then purified and cyclized to form the lactone .
Chemical Reactions Analysis
Types of Reactions: Beta-D-Glucurono-gamma-lactone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glucaric acid.
Reduction: It can be reduced to form glucuronic acid.
Hydrolysis: In aqueous solutions, it hydrolyzes to form gluconic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Hydrolysis: This reaction typically occurs in the presence of water and can be catalyzed by acids or bases.
Major Products:
Oxidation: Glucaric acid.
Reduction: Glucuronic acid.
Hydrolysis: Gluconic acid.
Scientific Research Applications
Beta-D-Glucurono-gamma-lactone has a wide range of applications in scientific research:
Chemistry: It is used as a starting material in the
Properties
IUPAC Name |
(2R,3R,3aR,6S,6aR)-2,3,6-trihydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O6/c7-1-3-4(12-5(1)9)2(8)6(10)11-3/h1-5,7-9H/t1-,2+,3-,4-,5-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLCQHRZUSEXNB-APMUVNQYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C2C(C(C(=O)O2)O)OC1O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]1([C@@H]2[C@@H]([C@@H](C(=O)O2)O)O[C@H]1O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18281-92-0 | |
Record name | beta-D-Glucurono-gamma-lactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018281920 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | .BETA.-D-GLUCURONO-.GAMMA.-LACTONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VW1A2T399I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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